Boc-Ser-OH

Catalog No.
S665514
CAS No.
3262-72-4
M.F
C8H15NO5
M. Wt
205.21g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser-OH

CAS Number

3262-72-4

Product Name

Boc-Ser-OH

IUPAC Name

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO5

Molecular Weight

205.21g/mol

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1

InChI Key

FHOAKXBXYSJBGX-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O

Peptide synthesis

  • Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group of L-serine. This allows for selective modification of other functional groups within the molecule while keeping the amino group unreactive.
  • Chain Elongation: Boc-L-serine is incorporated into peptide chains using various coupling reactions, allowing researchers to build complex peptide sequences.

Chemical modification of biomolecules

  • Derivatization of Serine: Boc-L-serine serves as a starting material for further chemical modifications of the serine side chain. This enables the introduction of various functional groups for specific research purposes, such as studying protein-protein interactions or creating bioconjugates.

Medicinal chemistry

  • Peptide-based drugs: Boc-L-serine finds application in the development of peptide-based drugs, where specific peptide sequences are used as therapeutic agents.

Boc-Ser-OH, also known as N-tert-butoxycarbonyl-L-serine, is a derivative of the amino acid serine. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of serine. The molecular formula of Boc-Ser-OH is C₈H₁₅N₁O₅, and it has a molecular weight of 205.21 g/mol . This compound is crucial in the field of organic chemistry and biochemistry, particularly in synthesizing peptides and proteins.

  • Skin and Eye Irritation: May cause mild skin or eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat [].
  • Dust Inhalation: Avoid inhalation of dust particles.
  • Flammability: Not flammable but may decompose upon heating, releasing harmful fumes [].
Typical for amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amino group of serine. This step is essential for further reactions or incorporation into peptides.
  • Peptide Bond Formation: Boc-Ser-OH can react with carboxylic acids or other amino acids to form peptide bonds, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N-hydroxy succinimide (NHS) .
  • Hydrogenation: In specific contexts, Boc-Ser-OH can undergo hydrogenation reactions when modified with certain moieties, leading to variations in its structure and functionality .

Several methods exist for synthesizing Boc-Ser-OH:

  • Direct Protection of Serine: L-serine can be reacted with tert-butoxycarbonyl anhydride to introduce the Boc group directly.
  • Coupling Reactions: Boc-Ser-OH can be synthesized from other serine derivatives through coupling reactions involving protected amino acids and appropriate coupling agents .
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection cycles and functional group modifications to achieve desired derivatives .

Boc-Ser-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides through solid-phase peptide synthesis (SPPS) and liquid-phase methods.
  • Drug Development: In the design of peptide-based drugs that target specific biological pathways.
  • Bioconjugation: As a component in creating bioconjugates for drug delivery systems or diagnostic tools.

Interaction studies involving Boc-Ser-OH often focus on its role as a building block in peptides that interact with biological targets. These studies help elucidate how modifications at the serine residue influence peptide stability, binding affinity, and biological activity. Understanding these interactions is crucial for optimizing peptide-based therapeutics.

Boc-Ser-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Boc-Thr-OHSimilar backboneContains threonine instead of serine
Boc-Tyr-OHSimilar backboneContains tyrosine; important for aromatic properties
Fmoc-Ser-OHSimilar backboneUses fluorenylmethyloxycarbonyl protecting group
Ac-Ser-OHSimilar backboneAcetylated form; different protective strategy

Boc-Ser-OH is unique due to its specific protective group (Boc), which provides stability during peptide synthesis while allowing for selective deprotection when needed . This property makes it particularly valuable in synthetic organic chemistry compared to other derivatives that may utilize different protective groups or have varying reactivity profiles.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3262-72-4

Wikipedia

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Dates

Modify: 2023-08-15

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